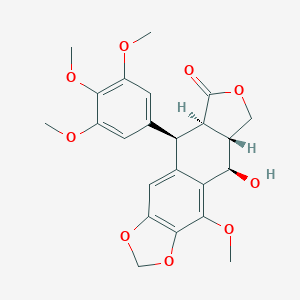
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes two pyrrolidinylidene groups attached to a benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylidene intermediates, which are then coupled with the benzenesulfonamide core under controlled conditions. Common reagents used in these reactions include ethylamine, pyrrolidine, and benzenesulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反应分析
Types of Reactions: N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
- Methanamine, 1-(1-ethyl-2-pyrrolidinylidene)-
Comparison: Compared to similar compounds, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is unique due to its dual pyrrolidinylidene groups and benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
126826-74-2 |
|---|---|
分子式 |
C18H26N4O2S |
分子量 |
362.5 g/mol |
IUPAC 名称 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
InChI 键 |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
手性 SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
规范 SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
同义词 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)







